2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 872704-41-1
VCID: VC5148673
InChI: InChI=1S/C15H17N3O3S/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h2,4-6,8,11H,1,3,7,9-10H2,(H,16,19)
SMILES: C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.38

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.: 872704-41-1

Cat. No.: VC5148673

Molecular Formula: C15H17N3O3S

Molecular Weight: 319.38

* For research use only. Not for human or veterinary use.

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide - 872704-41-1

Specification

CAS No. 872704-41-1
Molecular Formula C15H17N3O3S
Molecular Weight 319.38
IUPAC Name 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C15H17N3O3S/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h2,4-6,8,11H,1,3,7,9-10H2,(H,16,19)
Standard InChI Key SRBZOJLKDWMFCV-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, delineates its core components (Figure 1):

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle attached at the pyridazine’s 6-position.

  • Thioether linkage: A sulfur atom bridges the pyridazine’s 3-position to the acetamide side chain.

  • Tetrahydrofuran (THF) moiety: A saturated furan derivative connected to the acetamide’s nitrogen via a methyl group.

This hybrid structure combines electron-rich heterocycles (furan, pyridazine) with a flexible THF unit, potentially enabling diverse intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number872704-41-1
Molecular FormulaC₁₅H₁₇N₃O₃S
Molecular Weight319.4 g/mol
IUPAC Name2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Physicochemical Properties

Experimental data for this compound remain sparse, but inferences can be drawn from its structural analogs:

Solubility and Stability

  • The presence of polar groups (amide, ethers) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran .

  • The thioether linkage may confer susceptibility to oxidation, necessitating inert storage conditions .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .

  • NMR Spectroscopy:

    • ¹H-NMR: Signals for furan protons (δ 6.3–7.4 ppm), THF methylene groups (δ 1.5–3.5 ppm), and acetamide methyl (δ ~2.1 ppm) .

    • ¹³C-NMR: Resonances for carbonyl carbons (~170 ppm), aromatic carbons (~110–150 ppm), and THF carbons (~25–70 ppm) .

Synthetic Pathways and Methodologies

Key Steps

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines could yield the 6-substituted pyridazine .

  • Thioether Linkage Installation: Nucleophilic displacement of a pyridazin-3-yl halide with a thiol-containing acetamide precursor .

  • THF-Methyl Amine Coupling: Reductive amination or alkylation of the acetamide’s nitrogen with a THF-derived aldehyde .

Scheme 1: Hypothetical Synthesis

  • Step 1: Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one via cyclization.

  • Step 2: Thiolation at position 3 using Lawesson’s reagent.

  • Step 3: Alkylation with 2-(bromomethyl)tetrahydrofuran.

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